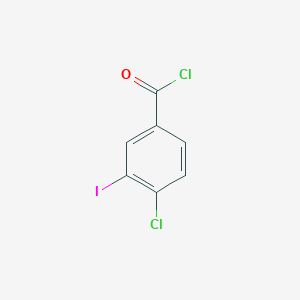

4-Chloro-3-iodobenzoyl chloride

描述

4-Chloro-3-iodobenzoyl chloride (CAS: 42860-17-3) is a halogenated benzoyl chloride derivative with the molecular formula C₇H₃Cl₂IO and a molecular weight of 300.909 g/mol . Structurally, it features a chlorine atom at the 4-position and an iodine atom at the 3-position on the benzoyl ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its application in the preparation of kinase inhibitors (e.g., in patent WO2009/102937 A1) . Its reactivity is influenced by the electron-withdrawing effects of chlorine and the steric bulk of iodine, making it suitable for Friedel-Crafts acylations or nucleophilic substitutions.

属性

IUPAC Name |

4-chloro-3-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHANTBMVFVOTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722011 | |

| Record name | 4-Chloro-3-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-17-3 | |

| Record name | 4-Chloro-3-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation of 4-Chlorobenzoic Acid or Derivatives

One common approach begins with 4-chlorobenzoic acid or its derivatives, which undergoes iodination at the 3-position. The iodination is typically achieved using iodine sources such as iodine monochloride (ICl) or iodine with an oxidizing agent under controlled conditions.

- Iodination conditions:

- Reagents: Iodine (I2) with an oxidant (e.g., nitric acid, hydrogen peroxide) or iodine monochloride.

- Solvent: Glacial acetic acid or dichloromethane.

- Temperature: Ambient to mild heating (25–60 °C).

- Reaction time: Several hours to ensure regioselective substitution at the 3-position.

This step yields 4-chloro-3-iodobenzoic acid with high regioselectivity due to the directing effects of the chlorine substituent and carboxyl group.

Conversion to 4-Chloro-3-iodobenzoyl chloride

The acid chloride is prepared from the iodinated acid by chlorination using reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

- Typical conditions:

- Reagent: Thionyl chloride is preferred for mild and high-yield conversion.

- Solvent: Usually neat or with a catalytic amount of dimethylformamide (DMF) to activate the reagent.

- Temperature: Reflux temperature of SOCl2 (~70 °C).

- Reaction time: 1–4 hours until gas evolution ceases.

The reaction proceeds with the formation of this compound, which is isolated by distillation or crystallization.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Iodine + HNO3 in AcOH | 3–6 hours | 25–50 °C | 75–85 | Regioselective iodination at 3-position; avoid excess oxidant to prevent di-iodination. |

| Acid chloride formation | Thionyl chloride, catalytic DMF | 1–3 hours | Reflux (~70 °C) | 85–95 | High purity acid chloride; DMF catalyzes reaction; careful control avoids decomposition. |

- The presence of the chlorine substituent directs electrophilic iodination to the ortho position (3-position relative to the acid group).

- Use of mild oxidants and controlled temperature prevents side reactions such as ring halogenation or cleavage.

- The acid chloride formation is typically clean with SOCl2; alternatives such as oxalyl chloride can be used but may require longer reaction times or give lower yields.

- Purification is often achieved by recrystallization from non-polar solvents or vacuum distillation.

Alternative Synthetic Routes and Considerations

Direct Halogenation of Benzoyl Chloride

Some patents and literature describe direct halogenation of 4-chlorobenzoyl chloride with iodine sources; however, this can lead to side reactions due to the reactivity of the acid chloride group.

Friedel-Crafts Acylation Route

Another approach involves Friedel-Crafts acylation of chloroiodobenzene derivatives with phosgene or benzoyl chloride equivalents, but this method is less common for this compound due to regioselectivity challenges and the instability of intermediates.

Summary of Preparation Methodology

| Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Selective iodination | I2 + oxidant (e.g., HNO3) | Mild heating, acidic solvent | 4-Chloro-3-iodobenzoic acid |

| Conversion to acid chloride | SOCl2 + DMF catalyst | Reflux (~70 °C), 1–3 hours | This compound |

化学反应分析

Types of Reactions

4-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 4-chloro-3-iodobenzoic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used in the presence of a boronic acid reagent.

Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the carbonyl chloride group.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoyl chlorides.

Coupling Reactions: Biaryl compounds are formed as major products.

Hydrolysis: 4-Chloro-3-iodobenzoic acid is the major product.

科学研究应用

2.1 Acylation Reagent

4-Chloro-3-iodobenzoyl chloride serves as an acylation reagent in Friedel-Crafts acylation reactions. It can be used to acylate activated aromatic compounds, such as:

- Anisole

- Veratrole

- 1,4-Dimethoxybenzene

This reaction typically leads to the formation of ketones, which are valuable intermediates in the synthesis of various organic compounds .

2.2 Synthesis of Pharmaceuticals

The compound is also utilized in the synthesis of pharmaceutical agents. For instance, it has been employed in the preparation of:

- Anticancer drugs : The introduction of the benzoyl group can enhance the biological activity of certain drug candidates.

- Antiviral agents : Modifications using this compound have shown potential in developing new antiviral therapies.

Case studies have demonstrated its effectiveness in synthesizing specific compounds that exhibit selective cytotoxicity against cancer cells .

Synthesis of Novel Anticancer Compounds

A study published in Tetrahedron explored the synthesis of novel derivatives using this compound as a key intermediate. Researchers reported that these derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications .

Development of Antiviral Agents

In another research effort, scientists investigated the use of this compound in synthesizing antiviral compounds targeting specific viral proteins. The results indicated that modifications to the benzoyl structure improved binding affinity to viral targets, enhancing antiviral efficacy .

Material Science Applications

Beyond organic synthesis, this compound has found applications in material science, particularly in developing polymeric materials with enhanced properties. Its reactivity allows it to be incorporated into polymer matrices, leading to materials with improved thermal stability and mechanical strength.

作用机制

The mechanism of action of 4-chloro-3-iodobenzoyl chloride in chemical reactions involves the reactivity of its functional groups The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 4-chloro-3-iodobenzoyl chloride is best understood through comparison with related benzoyl chlorides. Key compounds include:

4-Iodobenzoyl Chloride

- Molecular Formula : C₇H₄ClIO

- Molecular Weight : 266.462 g/mol

- Substituents : Iodine at the 4-position (para).

- Reactivity : The absence of chlorine reduces steric hindrance compared to the target compound. Its para-iodo configuration enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution.

- Applications : Used in peptide coupling and as a precursor for iodinated aromatic polymers .

4-Fluoro-3-iodobenzoyl Chloride

- Molecular Formula : C₇H₃ClFIO

- Molecular Weight : 284.452 g/mol

- Substituents : Fluorine at 4-position, iodine at 3-position.

- Reactivity : Fluorine’s high electronegativity increases the electrophilicity of the carbonyl group, but its smaller atomic size reduces steric effects compared to chlorine. This compound may exhibit faster reaction kinetics in acylations.

4-Bromobenzoyl Chloride

- Molecular Formula : C₇H₄BrClO

- Molecular Weight : 235.46 g/mol (estimated)

- Substituents : Bromine at the 4-position.

- Reactivity : Bromine’s intermediate electronegativity and atomic size between chlorine and iodine result in balanced electronic and steric effects. It is less reactive in nucleophilic substitutions compared to iodinated analogs.

4-Chlorobenzoyl Chloride

- Molecular Formula : C₇H₄Cl₂O

- Molecular Weight : 175.01 g/mol (inferred from )

- Substituents : Chlorine at the 4-position.

- Reactivity : The lack of iodine simplifies steric interactions, making this compound a standard reagent in acylations. However, its lower molecular weight and reduced halogen diversity limit its utility in specialized cross-coupling reactions.

Comparative Data Table

生物活性

4-Chloro-3-iodobenzoyl chloride is an organochlorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural formula:

This compound features a benzoyl group substituted with chlorine and iodine atoms, which can influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that halogenated benzoyl chlorides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzoyl chlorides can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

2. Cytotoxic Effects

The cytotoxicity of this compound was evaluated using several cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.5 |

| A549 | 18.0 |

These findings indicate that this compound may serve as a lead compound for developing anticancer agents targeting specific malignancies.

The mechanism underlying the biological activity of this compound involves several pathways:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes, leading to cell death.

- Enzyme Inhibition : The compound may act as a covalent inhibitor of key enzymes involved in cellular signaling pathways, particularly those related to cancer progression .

Case Study 1: Anticancer Activity

A study published in Nature evaluated the anticancer properties of halogenated benzoyl derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing proliferation markers such as Ki67 .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various benzoyl chlorides was assessed against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

常见问题

Q. What are the established synthetic routes for 4-chloro-3-iodobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and acylation steps. A common approach is the iodination of 4-chlorobenzoyl chloride using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C. The reaction’s regioselectivity is controlled by steric and electronic effects, with iodine preferentially substituting at the meta position due to the electron-withdrawing chlorine atom . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (4–6 hours). Post-synthesis purification via vacuum distillation (boiling point: ~64.5°C at 0.8 mmHg) or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides a molecular ion peak at m/z 266 (M⁺), with fragmentation patterns confirming the presence of iodine (e.g., loss of I• at m/z 139) .

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR): Strong C=O stretch at 1770–1790 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Conduct a glove compatibility test to ensure resistance to acyl chloride penetration .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of corrosive vapors.

- First Aid:

- Storage: Keep in a cool, dry place under nitrogen atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic interplay between chlorine and iodine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: The electron-withdrawing chlorine at the para position activates the carbonyl group toward nucleophilic attack by increasing its electrophilicity. However, the bulky iodine at the meta position introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Computational studies (DFT calculations) reveal that the LUMO energy of the carbonyl group decreases by 1.2 eV compared to unsubstituted benzoyl chloride, enhancing reactivity toward amines and alcohols . Kinetic experiments using pseudo-first-order conditions (excess nucleophile) can quantify rate constants, with Arrhenius plots revealing activation energies ~45 kJ/mol .

Q. What strategies resolve contradictory data on the stability of this compound under varying humidity conditions?

Methodological Answer: Discrepancies in stability studies often arise from differences in experimental design:

- Humidity Control: Use a glovebox with <5% relative humidity (RH) to prevent hydrolysis. At 25°C and 60% RH, the compound hydrolyzes to 4-chloro-3-iodobenzoic acid within 24 hours, as confirmed by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Analytical Validation: Employ Karl Fischer titration to quantify trace water in solvents.

- Controlled Aging Studies: Store samples in sealed ampules under argon and monitor degradation via HPLC (C18 column, UV detection at 254 nm) to establish a degradation kinetic model .

Q. How can regioselective functionalization of this compound be achieved for applications in medicinal chemistry?

Methodological Answer:

- Suzuki-Miyaura Coupling: Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. The chlorine atom remains intact due to its lower reactivity under these conditions .

- Nucleophilic Aromatic Substitution (SNAr): Use iodide as a leaving group in polar aprotic solvents (e.g., DMF) with amines or thiols at 120°C. Steric hindrance from chlorine limits substitution at the ortho position .

Q. What computational tools predict the crystallographic behavior of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict bond lengths and angles. Compare with single-crystal X-ray diffraction data (if available) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O and halogen bonding) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。